3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one
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Overview
Description
3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolinone Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of Functional Groups: The hydroxyl, methylthio, and trifluoromethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Scientific Research Applications
3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indolinones.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, indolinones can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyindolin-2-one: Lacks the methylthio and trifluoromethyl groups.
6-Methylthioindolin-2-one: Lacks the hydroxyl and trifluoromethyl groups.
3-(Trifluoromethyl)indolin-2-one: Lacks the hydroxyl and methylthio groups.
Uniqueness
The presence of the hydroxyl, methylthio, and trifluoromethyl groups in 3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H8F3NO2S |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
3-hydroxy-6-methylsulfanyl-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H8F3NO2S/c1-17-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15) |
InChI Key |
XSSTWAIOCDYENT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O |
Origin of Product |
United States |
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